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molecular formula C11H16N2O2 B8702643 Methyl 4-{[2-(methylamino)ethyl]amino}benzoate

Methyl 4-{[2-(methylamino)ethyl]amino}benzoate

Cat. No. B8702643
M. Wt: 208.26 g/mol
InChI Key: SHYMWNSSVNWRNL-UHFFFAOYSA-N
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Patent
US07179819B2

Procedure details

To a stirred solution of methyl 4-[2-(N-benzyloxycarbonyl-N-methylamino)ethylamino]benzoate (1.26 g, 3.68 mmol) in MeOH(20 mL) was added 5 wt. Pd—C (700 mg), and the mixture was hydrogenated (3 atm) for 4 hr at room temp. The mixture was filtered, and the filtrate was evaporated under a reduced pressure to give 600 mg (78%) methyl 4-[2-(N-methylamino) ethylamino]benzoate as a colorless oil. 1H-NMR (CDCl3, 400 MHz) δ 2.46 (s, 3H), 2.88 (t, 2H, J=5.5 Hz), 3.27 (br s, 2H), 3.85 (s, 3H), 6.57 (d, 2H, J=8.8 Hz), 7.85 (d, 2H, J=8.8 Hz); MS (FAB) m/z 209 (M++1).
Name
methyl 4-[2-(N-benzyloxycarbonyl-N-methylamino)ethylamino]benzoate
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:9]([N:11]([CH2:13][CH2:14][NH:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1)C)=O)C1C=CC=CC=1>CO.[Pd]>[CH3:9][NH:11][CH2:13][CH2:14][NH:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][CH:17]=1

Inputs

Step One
Name
methyl 4-[2-(N-benzyloxycarbonyl-N-methylamino)ethylamino]benzoate
Quantity
1.26 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(C)CCNC1=CC=C(C(=O)OC)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at room temp
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNCCNC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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